Technical Guide: Synthesis of (3-Methoxypropyl)[(3-methylphenyl)methyl]amine
Technical Guide: Synthesis of (3-Methoxypropyl)[(3-methylphenyl)methyl]amine
Executive Summary
This technical guide details the synthesis of (3-Methoxypropyl)[(3-methylphenyl)methyl]amine (CAS: N/A for specific salt; Free base generic structure). The selected synthetic route is a Direct Reductive Amination utilizing Sodium Triacetoxyborohydride (STAB) .
Unlike traditional methods using Sodium Cyanoborohydride (
Target Molecule:
-
IUPAC Name: N-(3-methoxypropyl)-1-(3-methylphenyl)methanamine
-
Molecular Formula:
-
Molecular Weight: 193.29 g/mol
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on the stability of the secondary amine formed via the condensation of a primary amine and an aromatic aldehyde.
Strategic Justification
-
Route Selection: Reductive Amination (Abdel-Magid Protocol).[1][2]
-
Why not Direct Alkylation (
)? Reacting 3-methoxypropylamine with 3-methylbenzyl bromide often leads to over-alkylation, producing the tertiary amine impurity. Reductive amination stops cleanly at the secondary amine. -
Why STAB? It is a mild hydride donor that does not reduce aldehydes at an appreciable rate in non-acidic media, but rapidly reduces protonated iminium ions.
Retrosynthesis Diagram
Figure 1: Retrosynthetic disconnection showing the convergent synthesis from commercially available precursors.
Materials & Safety (HSE)
Critical Safety Notice: Sodium Triacetoxyborohydride releases acetic acid upon hydrolysis and hydrogen gas upon contact with strong acids or protic solvents. All operations must be performed in a fume hood.
Reagent Table[3]
| Reagent | MW ( g/mol ) | Equiv.[3][4] | Role | Hazard Key |
| 3-Methylbenzaldehyde | 120.15 | 1.0 | Electrophile | Irritant, Combustible |
| 3-Methoxypropylamine | 89.14 | 1.1 | Nucleophile | Corrosive, Flammable |
| NaBH(OAc)3 (STAB) | 211.94 | 1.4 | Reductant | Water Reactive, Irritant |
| Acetic Acid (Glacial) | 60.05 | 1.0 | Catalyst | Corrosive |
| DCM or DCE | - | Solvent | Medium | Carcinogen (DCE), Volatile |
Detailed Synthesis Protocol
This protocol is designed for a 10 mmol scale. It is a self-validating system where the disappearance of the aldehyde (limiting reagent) confirms reaction progress.
Step-by-Step Methodology
Phase 1: Imine Formation (Equilibrium Establishment)
-
Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Add 3-Methylbenzaldehyde (1.20 g, 10 mmol) and anhydrous 1,2-Dichloroethane (DCE) (30 mL).
-
Note: DCM can be substituted for DCE if toxicity is a concern, though DCE often provides faster kinetics.
-
-
Amine Addition: Add 3-Methoxypropylamine (0.98 g, 11 mmol) dropwise.
-
Catalysis: Add Glacial Acetic Acid (0.60 g, 10 mmol).
-
Equilibration: Stir at Room Temperature (RT) for 30–60 minutes.
-
Checkpoint: TLC (20% EtOAc/Hexane) should show a new spot (imine) and residual aldehyde.
-
Phase 2: Selective Reduction 6. Reduction: Cool the mixture to 0°C (ice bath). Add Sodium Triacetoxyborohydride (STAB) (2.97 g, 14 mmol) in 3 portions over 15 minutes.
- Caution: Mild exotherm and gas evolution (
) may occur.
- Reaction: Remove ice bath and stir at RT for 4–16 hours.
- Validation: Monitor by LC-MS or TLC. The reaction is complete when the aldehyde spot disappears. The imine intermediate should also be consumed.
Phase 3: Quench & Workup
8. Quench: Carefully add Sat. Aqueous
Reaction Workflow Diagram
Figure 2: Logical flow of the reductive amination process with integrated decision node.
Purification & Characterization
While STAB reactions are generally clean, excess amine and benzyl alcohol byproducts may require removal.
Purification Strategy
-
Method A (Acid-Base Extraction - Preferred):
-
Dissolve crude oil in
. -
Extract with 1M HCl (
). The product moves to the aqueous phase; non-basic impurities (alcohols) stay in ether. -
Basify aqueous phase with 6M NaOH (to pH 12).
-
Extract back into DCM, dry, and concentrate.
-
-
Method B (Flash Chromatography):
-
Stationary Phase: Silica Gel.
-
Eluent: 95:5 DCM:MeOH with 1%
(Ammonia is crucial to prevent streaking of the amine on silica).
-
Characterization Data (Expected)
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR ( | Aryl-Methyl group ( | |
| 1H NMR | Methoxy group ( | |
| 1H NMR | Benzylic protons ( | |
| 1H NMR | Aromatic protons (meta-substituted pattern) | |
| LC-MS | Protonated molecular ion |
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Conversion | Wet solvent or old STAB reagent. | Use anhydrous DCE/DCM. Ensure STAB is free-flowing white powder, not clumped. |
| Aldehyde Reduction | STAB added too quickly or no Acid used. | Ensure Acetic Acid is present to favor iminium formation. Add STAB slowly at 0°C. |
| Tertiary Amine | Over-alkylation (Rare with STAB). | Strictly control stoichiometry (1:1 or slight excess of amine). Avoid using alkyl halides.[5] |
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][5][11] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][5][12][13][14] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][5] The Journal of Organic Chemistry, 61(11), 3849–3862.[1][5]
-
Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System.[7] Chemical Society Reviews, 27, 395-404.
-
Baxter, E. W. , & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.[1][5][7][12][13] Organic Reactions, 59, 1-714.
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